molecular formula C15H21NO4S2 B2684845 (E)-3-(isobutylsulfonyl)-1-(styrylsulfonyl)azetidine CAS No. 1798423-19-4

(E)-3-(isobutylsulfonyl)-1-(styrylsulfonyl)azetidine

Cat. No.: B2684845
CAS No.: 1798423-19-4
M. Wt: 343.46
InChI Key: LPQPGWJGKGZDTR-CMDGGOBGSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Binding Properties

  • Azetidine derivatives have been highlighted for their binding properties to nicotinic acetylcholine receptors, potentially useful in positron emission tomography (PET) imaging. For instance, a study on the azetidine derivative A-85380 demonstrated its potent and selective ligand characteristics for human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, marking its importance in neuroscience research (Doll et al., 1999).

Chemical Synthesis and Rearrangement

  • Research on 2-(α-hydroxyalkyl)azetidines showcases their versatility in chemical synthesis, particularly in the stereospecific rearrangement to pyrrolidines, indicating a methodology for synthesizing functionalized cyclic compounds (Durrat et al., 2008).

Polymerization Studies

  • The anionic ring-opening polymerization of N-sulfonylazetidines into poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines, reveals the impact of alkyl sulfonyl substitution on polymerization kinetics and product solubility. Such research underscores the importance of azetidine and sulfonyl moieties in developing new materials (Rowe et al., 2019).

Antimicrobial Applications

  • A study on pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups indicated that these compounds exhibit significant antimicrobial activity, highlighting the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Mechanism of Action

This is typically relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves discussing potential future research directions. It could include potential applications, unanswered questions about the compound, or new methods for its synthesis .

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPGWJGKGZDTR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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